1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone

Catalog No.
S1795044
CAS No.
78837-87-3
M.F
C20 H32 O8
M. Wt
400.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetr...

CAS Number

78837-87-3

Product Name

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone

IUPAC Name

1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone

Molecular Formula

C20 H32 O8

Molecular Weight

400.46

InChI

InChI=1S/C20H32O8/c21-17-9-1-2-10-18(22)26-14-7-8-16-28-20(24)12-4-3-11-19(23)27-15-6-5-13-25-17/h1-16H2

SMILES

C1CCC(=O)OCCCCOC(=O)CCCCC(=O)OCCCCOC(=O)C1

Synonyms

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone is a complex cyclic oligomer characterized by its unique structure comprising twenty carbon atoms and four oxygen atoms arranged in a cyclic manner. This compound is notable for its potential applications in various fields, particularly in food packaging and pharmaceuticals. Its molecular formula is C20H32O4, indicating the presence of 20 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms, which contributes to its physical and chemical properties .

There is no current research available on the specific mechanism of action of TTA. However, one study suggests its potential as a biodegradable adhesive []. This suggests TTA might interact with surfaces through its functional groups, forming strong yet environmentally friendly bonds.

Material Characterization

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone (CAS Registry Number: 78837-87-3) is a compound identified by PubChem as a biodegradable adhesive []. Scientific research has explored its use as a solid food simulant in pharmaceutical research []. Solid food simulants are materials used to mimic the properties of food during storage and testing of medications.

The chemical behavior of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone includes reactions typical of cyclic ketones and ethers. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of smaller oligomers or monomers. Additionally, it may participate in oxidation reactions due to the presence of carbonyl groups (ketones), which can be further oxidized to carboxylic acids .

The synthesis of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone typically involves polymerization reactions of diols with dicarboxylic acids or their derivatives. One common method includes the reaction of adipic acid with a suitable polyol under controlled conditions to form cyclic oligomers. The process may involve heat and catalysts to facilitate the formation of the desired cyclic structure .

1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone has several applications:

  • Food Packaging: Due to its biodegradable nature and low toxicity profile, it is used in food packaging materials as an adhesive.
  • Pharmaceuticals: It serves as a solid food simulant in pharmaceutical applications .
  • Adhesives: The compound is utilized in various adhesive formulations due to its strong bonding capabilities.

Studies involving interaction assessments of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone with other substances have focused on its migration from packaging materials into food products. Analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry have been employed to evaluate its stability and interaction with food simulants. These studies indicate that while the compound may migrate under certain conditions, it generally poses low risk to human health .

Several compounds share structural similarities with 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone. Here are some notable examples:

Compound NameStructure TypeKey Features
1,6-Dioxacyclododecane-7,12-dioneCyclic OligomerSmaller size; lower molecular weight
1,4-Dioxacyclohexane-2-oneCyclic KetoneSimpler structure; used in different applications
1,6-Dioxacyclododecane-8-thioacetic acidCyclic ThioesterContains sulfur; different reactivity profile
1,6-Dioxacyclohexadecane-7-oneCyclic OligomerLarger size; potential for different applications

Uniqueness: The uniqueness of 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone lies in its specific arrangement of oxygen atoms within a larger cyclic structure compared to the other compounds listed. This configuration contributes to its distinct physical properties and potential applications in biodegradable materials.

XLogP3

2.2

Dates

Modify: 2024-04-14

Explore Compound Types